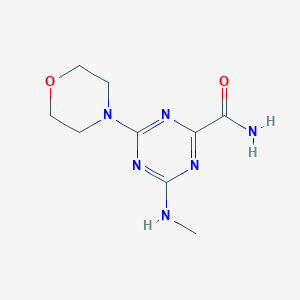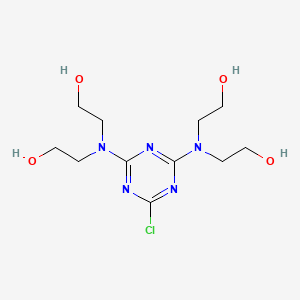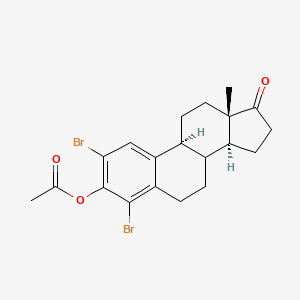
4-(Methylamino)-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylamino)-6-morpholino-1,3,5-triazine-2-carboxamide is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)-6-morpholino-1,3,5-triazine-2-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable aniline-type precursors using classic methods for triazine ring assembly. For example, the Skraup reaction and its modification, the Doebner-Miller synthesis, can be employed to achieve the desired triazine structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)-6-morpholino-1,3,5-triazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazine oxides, while reduction can produce triazine amines. Substitution reactions can lead to a variety of substituted triazine derivatives .
Scientific Research Applications
4-(Methylamino)-6-morpholino-1,3,5-triazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-(Methylamino)-6-morpholino-1,3,5-triazine-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or interfering with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)pyridine: Similar in structure but differs in the ring system and functional groups.
4-Dimethylaminopyridine: Another related compound with different substituents on the pyridine ring.
Uniqueness
4-(Methylamino)-6-morpholino-1,3,5-triazine-2-carboxamide is unique due to its specific triazine ring structure and the presence of both methylamino and morpholino groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H14N6O2 |
|---|---|
Molecular Weight |
238.25 g/mol |
IUPAC Name |
4-(methylamino)-6-morpholin-4-yl-1,3,5-triazine-2-carboxamide |
InChI |
InChI=1S/C9H14N6O2/c1-11-8-12-7(6(10)16)13-9(14-8)15-2-4-17-5-3-15/h2-5H2,1H3,(H2,10,16)(H,11,12,13,14) |
InChI Key |
RASNPCYATOLVLK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC(=N1)C(=O)N)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(pyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11076839.png)
![11-(2-methylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11076840.png)
![methyl 3,3,3-trifluoro-N-[(2-fluorophenyl)carbonyl]-2-[2-(4-nitrophenyl)hydrazinyl]alaninate](/img/structure/B11076849.png)
![N-(4-chlorophenyl)-4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide](/img/structure/B11076856.png)
![4-[6-(Acetyloxy)-7-chloro-1,2,3,9A-tetrahydro-3AH-spiro[cyclopenta[B]chromene-9,1'-cyclopentan]-3A-YL]-6-chloro-1,3-phenylene diacetate](/img/structure/B11076858.png)
![methyl 2-{[(2E)-2-cyano-3-{4-[(4-methylbenzyl)oxy]phenyl}prop-2-enoyl]amino}benzoate](/img/structure/B11076870.png)
![1-(4-Chlorophenyl)-3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11076880.png)
![N-(2,4-dichlorophenyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11076885.png)
![Ethyl 4-(3-{(4-fluorobenzyl)[(4-methoxyphenyl)carbamoyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11076892.png)
![2-methyl-5-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]pent-3-yn-2-yl acetate](/img/structure/B11076900.png)


![2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11076915.png)

